
Astrafloksin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astrafloksin is a useful research compound. Its molecular formula is C25H29N2.Cl and its molecular weight is 393.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31780. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diabetic Wound Healing
- Application : Enhancing diabetic wound repair, reepithelialization, and collagen deposition.
- Mechanism : Involves upregulation of alternatively activated macrophages and expression of extracellular matrix-related genes.
- Study : Luo et al. (2016) found that topical application of Astragaloside IV promoted wound healing in diabetic mice through various biological mechanisms (Luo et al., 2016).
Cardiovascular Diseases
- Application : Treating cardiovascular diseases by protecting against myocardial injury, inhibiting myocardial hypertrophy, and enhancing myocardial contractility.
- Study : Tan et al. (2020) discussed how Astragaloside IV, derived from Astragalus membranaceus, plays a prominent role in the treatment of cardiovascular diseases (Tan et al., 2020).
Neuroprotection
- Application : Attenuating cognitive impairments and memory deficits in neurological disorders.
- Mechanism : Anti-inflammatory effects through inhibition of specific signaling pathways.
- Study : Li et al. (2017) found Astragaloside IV to have neuroprotective effects in mice with induced memory impairment (Li et al., 2017).
Anti-Tumor Properties
- Application : Exhibiting anti-tumorigenic potential in certain cancer cell types.
- Mechanism : Induces apoptosis and inhibits cell proliferation in cancer cells.
- Study : Tin et al. (2007) investigated the anti-carcinogenic effects of Astragalus saponin extract on human colon cancer cells (Tin et al., 2007).
Immune System Modulation
- Application : Enhancing the immune system and providing protective effects against diseases.
- Study : Zheng et al. (2020) reviewed the pharmacological actions of Astragalus Polysaccharide, highlighting its role in immune regulation and other health benefits (Zheng et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Astrafloksin involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The pathway includes several key reactions such as cyclization, reduction, and oxidation.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "2-amino-5-chlorobenzophenone", "sodium hydroxide", "sodium borohydride", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,4-dichlorobenzoic acid to 2-amino-5-chlorobenzophenone via reaction with ammonia and sodium hydroxide", "Step 2: Reduction of 2-amino-5-chlorobenzophenone to 2-amino-5-chlorobenzophenone hydrazone using sodium borohydride", "Step 3: Cyclization of 2-amino-5-chlorobenzophenone hydrazone to form 2-amino-3,4-dihydro-3-oxo-5-chloro-2H-benzo[b][1,4]oxazine", "Step 4: Oxidation of 2-amino-3,4-dihydro-3-oxo-5-chloro-2H-benzo[b][1,4]oxazine to form Astrafloksin using hydrogen peroxide and acetic acid", "Step 5: Purification of Astrafloksin using ethanol" ] } | |
CAS-Nummer |
6320-14-5 |
Molekularformel |
C25H29N2.Cl C25H29ClN2 |
Molekulargewicht |
393.0 g/mol |
IUPAC-Name |
(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QCGOYKXFFGQDFY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
| 6320-14-5 | |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


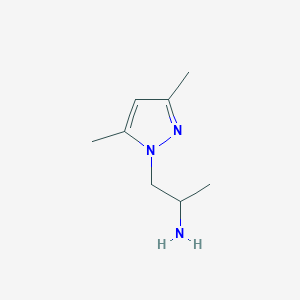
![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)
![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
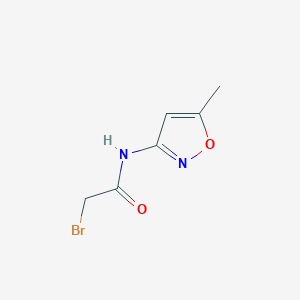
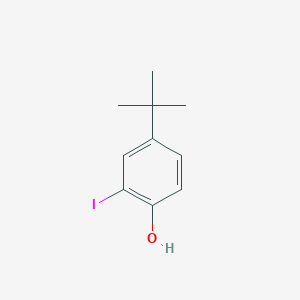
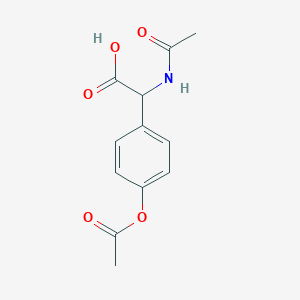


![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)
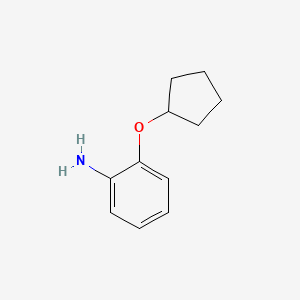


![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)
